molecular formula C24H24N6O4 B10901630 N',N''-(1E,2E)-ethane-1,2-diylidenebis(2-oxo-4-phenylpyrrolidine-3-carbohydrazide)

N',N''-(1E,2E)-ethane-1,2-diylidenebis(2-oxo-4-phenylpyrrolidine-3-carbohydrazide)

Cat. No.: B10901630
M. Wt: 460.5 g/mol
InChI Key: BQUZVMQREIAUNV-NXMZODBASA-N
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Description

“2-OXO-N’~3~-((E)-2-{(E)-2-[(2-OXO-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]HYDRAZONO}ETHYLIDENE)-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE” is a complex organic compound that features multiple functional groups, including oxo, phenyl, and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the tetrahydropyrrole ring.
  • Introduction of the oxo and phenyl groups.
  • Formation of the hydrazono linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

  • Use of catalysts to accelerate the reaction.
  • Control of temperature and pressure to favor the desired product.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the oxo group to other functional groups.

    Reduction: Reduction of the hydrazono group to amine.

    Substitution: Replacement of phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

  • Oxidation might yield carboxylic acids or ketones.
  • Reduction could produce amines.
  • Substitution reactions might introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential drug candidate.

    Industry: Use in the synthesis of advanced materials or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting their activity.

    In materials science: It might act as a cross-linking agent, enhancing the properties of polymers.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL: A simpler analog with fewer functional groups.

    HYDRAZONOETHYLIDENE: Compounds with similar hydrazono linkages.

Properties

Molecular Formula

C24H24N6O4

Molecular Weight

460.5 g/mol

IUPAC Name

2-oxo-N-[(E)-[(2E)-2-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]ethylidene]amino]-4-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C24H24N6O4/c31-21-19(17(13-25-21)15-7-3-1-4-8-15)23(33)29-27-11-12-28-30-24(34)20-18(14-26-22(20)32)16-9-5-2-6-10-16/h1-12,17-20H,13-14H2,(H,25,31)(H,26,32)(H,29,33)(H,30,34)/b27-11+,28-12+

InChI Key

BQUZVMQREIAUNV-NXMZODBASA-N

Isomeric SMILES

C1NC(=O)C(C1C2=CC=CC=C2)C(=O)N/N=C/C=N/NC(=O)C3C(=O)NCC3C4=CC=CC=C4

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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